molecular formula C13H17N3O3 B8109724 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one

Cat. No.: B8109724
M. Wt: 263.29 g/mol
InChI Key: ZWSOFNWMCCHNFO-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a heterocyclic compound that features a spirocyclic structure with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-aminopyridine with glyoxal and a suitable dicarbonyl compound under mild conditions. The reaction is often carried out in water, making it an environmentally friendly process .

Industrial Production Methods

the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous catalysts, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-pyridin-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12-7-19-13(8-15-4-5-18-10-13)9-16(12)11-2-1-3-14-6-11/h1-3,6,15H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSOFNWMCCHNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CN1)CN(C(=O)CO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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